3-Methoxy-2-methylaniline
Description
Contextualization within Aniline (B41778) Derivative Chemistry
Aniline and its derivatives are a cornerstone of organic chemistry, forming the basis for a vast array of dyes, polymers, and pharmaceuticals. wikipedia.orgcolab.ws These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are known for their rich and varied reactivity. wikipedia.orgsci-hub.se 3-Methoxy-2-methylaniline, with its methoxy (B1213986) and methyl substituents, is a prime example of a tailored aniline derivative. The positions of these groups—the methoxy group at the 3-position and the methyl group at the 2-position relative to the amino group—are not arbitrary. cymitquimica.com This specific substitution pattern profoundly influences the compound's electronic properties and steric environment, thereby dictating its reactivity in chemical transformations. The electron-donating nature of the methoxy group and the steric hindrance imparted by the adjacent methyl group guide the outcomes of electrophilic substitution reactions, a hallmark of aniline chemistry.
Significance as a Research Subject in Organic Synthesis
The academic intrigue surrounding this compound lies in its utility as a versatile building block in organic synthesis. Researchers have extensively explored its participation in a variety of chemical reactions to construct more complex molecular architectures. For instance, it is a key reactant in the synthesis of various heterocyclic compounds, which are integral to many biologically active molecules.
One notable application is its use in the Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds. In a study focused on creating novel phenothiazine (B1677639) derivatives, this compound was successfully coupled with 1-bromo-3-methoxy-2-methylbenzene (B1288043) to yield a key intermediate with high efficiency. rsc.orgresearchgate.net This reaction highlights the compound's ability to participate in sophisticated, palladium-catalyzed transformations, which are at the forefront of modern organic synthesis.
Furthermore, synthetic routes to this compound itself are a subject of research, with methods being developed to improve yield and efficiency. A common pathway involves the methylation of 2-methyl-3-nitrophenol, followed by the reduction of the nitro group to an amine. guidechem.com Another documented synthesis starts from 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one, demonstrating the varied approaches chemists employ to access this valuable intermediate. chemicalbook.com
Role as an Intermediate in Advanced Chemical Production
Beyond its academic importance, this compound is a crucial intermediate in the industrial production of advanced chemicals. cymitquimica.com Its structural features are incorporated into a range of commercially significant products, from pharmaceuticals to agrochemicals. cymitquimica.com
In the pharmaceutical sector, this compound is a precursor for the synthesis of quinoline-based antiviral agents. chemicalbook.comscbt.com Quinolines are a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities. The specific substitution pattern of this compound is instrumental in constructing the desired quinoline (B57606) scaffold. It is also used in the preparation of indoles and indazoles, other heterocyclic systems with potential neurochemical activity. chemicalbook.comscbt.com For example, it has been used in the synthesis of analogues of acronycine, a compound with cytotoxic properties, for structure-activity relationship studies. researchgate.net
In the agrochemical industry, derivatives of this compound are utilized in the formulation of herbicides and insecticides. The tailored structure of the molecule contributes to the efficacy of these products in pest control and crop protection.
The following table provides a summary of the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 19500-02-8 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White solid |
| Melting Point | 27-28 °C |
| Boiling Point | Approximately 243.4 °C |
| Solubility | Slightly soluble in DMSO and methanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLVWLFDKRYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473005 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-02-8 | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Route Development
Novel Synthetic Pathways to 3-Methoxy-2-methylaniline
The development of efficient and novel synthetic routes to this compound is crucial for its cost-effective production. Two primary pathways have been prominently reported in the literature: the reduction of 2-Methyl-3-nitroanisole (B1293961) and a multi-step synthesis originating from 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one.
A common and direct method involves the reduction of the nitro group in 2-Methyl-3-nitroanisole. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. This method is favored for its high yield and relatively clean reaction profile.
Another documented, albeit more complex, synthetic approach begins with 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one. This pathway involves a two-stage process. The first stage consists of a reaction with potassium tert-butylate in tetrahydrofuran. This is followed by a second stage where the intermediate is treated with dimethyl sulfate (B86663) to yield this compound. While this route is more intricate, it offers an alternative for specific synthetic strategies where the starting materials are readily available.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields. For the reduction of 2-Methyl-3-nitroanisole, the mechanism generally follows the well-established pathways for nitroarene reduction. In catalytic hydrogenation, the process is believed to involve the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. The precise mechanism can be influenced by the choice of catalyst, solvent, and reaction conditions.
The mechanistic details of the multi-step synthesis from 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one are less commonly detailed in general literature and would likely involve a series of complex transformations, including elimination and substitution reactions. A thorough mechanistic investigation would require detailed spectroscopic and kinetic studies to elucidate the specific intermediates and transition states.
Stereoselective and Regioselective Synthesis Approaches
While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are critical when considering the synthesis of more complex molecules derived from it. The development of methods for the regioselective synthesis of polysubstituted anilines is an active area of research. These strategies often involve directing groups or the use of specific catalysts to control the position of substituent introduction on the aromatic ring. For instance, in the synthesis of derivatives of this compound, controlling the regioselectivity of further functionalization is paramount.
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of the corresponding nitro compound. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of aniline (B41778) derivatives.
Homogeneous Catalysis in this compound Synthesis
While less common for the direct synthesis of this compound via nitro reduction, homogeneous catalysts, such as soluble palladium complexes, are widely used in other C-N bond-forming reactions that can produce substituted anilines. These catalysts offer high activity and selectivity under mild reaction conditions. However, their separation from the product stream can be challenging, which often limits their industrial applicability for bulk chemical production.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis is the dominant approach for the industrial synthesis of anilines from nitroaromatics due to the ease of catalyst separation and recycling. As mentioned, palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of 2-Methyl-3-nitroanisole. Research in this area focuses on improving catalyst activity, selectivity, and longevity.
Recent advancements in heterogeneous catalysis for nitroarene reduction include the use of alternative metal catalysts and supports. For example, supported gold catalysts, such as gold on titania (Au/TiO2), have been shown to be highly chemoselective for the reduction of nitro groups in the presence of other reducible functional groups. Additionally, catalysts like vanadium oxide on titania (V2O5/TiO2) have been investigated for the photocatalytic reduction of nitroarenes. A study on the visible-light-driven N-methylation of nitroaromatics using a Pd/SiC catalyst also suggests potential for innovative catalytic systems in aniline synthesis.
Process Optimization and Scale-Up Research
The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up studies. For the synthesis of this compound, particularly via the reduction of 2-Methyl-3-nitroanisole, several factors are critical. These include reaction kinetics, heat and mass transfer, and reactor design.
Research in this area often involves kinetic studies to understand the reaction rates and dependencies on various parameters such as temperature, pressure, and catalyst loading. This data is then used to model and design larger-scale reactors. The use of continuous flow reactors is also being explored for the synthesis of aniline derivatives, as they can offer improved heat and mass transfer, enhanced safety, and more consistent product quality compared to traditional batch reactors. While specific scale-up studies for this compound are not widely published, the general principles and challenges associated with the scale-up of nitroarene reduction processes are well-documented and directly applicable.
Yield Enhancement Strategies
Optimizing the yield of this compound is crucial for both economic viability and resource efficiency. Several strategies can be employed to enhance the yield, primarily focusing on the optimization of reaction parameters in the catalytic reduction of 2-methyl-3-nitroanisole.
Catalyst Selection and Loading: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitroarenes. The loading of palladium on the carbon support can influence the reaction rate and efficiency. Optimizing the catalyst loading can ensure a sufficient number of active sites for the reaction to proceed to completion without unnecessary cost.
Reaction Conditions:
Temperature and Pressure: The reduction of nitroarenes is typically an exothermic reaction. Controlling the temperature is essential to prevent side reactions and decomposition of the product. While the reaction can proceed at room temperature, gentle heating might be employed to increase the reaction rate. Similarly, the hydrogen pressure can be optimized to ensure efficient reduction without requiring specialized high-pressure equipment.
Solvent: The choice of solvent can impact the solubility of the reactants and the activity of the catalyst. Alcohols like ethanol (B145695) are commonly used due to their ability to dissolve the nitroarene and their compatibility with the catalytic system.
Reducing Agent: While catalytic hydrogenation using hydrogen gas is common, alternative hydrogen donors can be used in a process called catalytic transfer hydrogenation. The choice of the hydrogen donor can significantly impact the yield and selectivity.
Below is a table summarizing key parameters that can be optimized for yield enhancement in the synthesis of this compound via the reduction of 2-methyl-3-nitroanisole.
| Parameter | Variable | Potential Impact on Yield |
| Catalyst | Type (e.g., Pd/C, Raney Nickel), Loading (%) | Affects reaction rate and completeness. |
| Solvent | Type (e.g., Ethanol, Methanol), Volume | Influences solubility of reactants and catalyst activity. |
| Temperature | (°C) | Affects reaction rate; higher temperatures may lead to side reactions. |
| Pressure | (bar or psi of H₂) | Higher pressure can increase the rate of hydrogenation. |
| Reducing Agent | (for transfer hydrogenation, e.g., Ammonium (B1175870) formate) | Choice of agent can affect selectivity and reaction conditions. |
| Reaction Time | (hours) | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. |
Purity Profile Optimization Techniques
Achieving a high purity profile for this compound is essential for its intended applications. Commercially available this compound is often found with a purity of 97% or higher. sigmaaldrich.comsigmaaldrich.com The optimization of purity involves the removal of unreacted starting materials, intermediates, and by-products from the final product.
Purification Methods:
Distillation: For liquid anilines like this compound, vacuum distillation is a highly effective purification method. A similar compound, 3-chloro-2-methylaniline, is purified by vacuum distillation. prepchem.com This technique separates compounds based on their boiling points, and performing it under reduced pressure allows for distillation at a lower temperature, preventing thermal decomposition of the product. This compound has a predicted boiling point of 243.4±20.0 °C at standard pressure. chemicalbook.com
Chromatography: Column chromatography is a versatile technique for purifying organic compounds. For anilines, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amino group can lead to strong interactions with the acidic silica gel, potentially causing the compound to remain on the column. To mitigate this, a small amount of a base, such as triethylamine, can be added to the eluent to neutralize the acidic sites on the silica gel. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Recrystallization: If the aniline is a solid at room temperature or forms a stable salt, recrystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution. This compound has a reported melting point of 27-28°C, which suggests it can be a solid at or near room temperature, making recrystallization a potential purification technique. sigmaaldrich.com
Purity Analysis:
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. By developing a suitable HPLC method, it is possible to separate the main compound from any impurities. This allows for the quantitative determination of the purity and the identification of any significant impurities by comparing the retention times with known standards. Impurity profiling is crucial for understanding the reaction process and identifying the sources of by-products. nih.gov
The following table outlines common purification techniques and analytical methods for optimizing the purity profile of this compound.
| Technique | Principle | Applicability to this compound |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Highly suitable as it is a liquid with a relatively high boiling point. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Applicable, may require the use of a deactivated stationary phase or a basic modifier in the eluent. |
| Recrystallization | Purification of solids based on solubility differences. | Potentially applicable given its melting point near room temperature. |
| HPLC Analysis | Separation and quantification based on partitioning between a mobile and stationary phase. | Essential for accurate purity determination and impurity profiling. |
Environmental Impact Minimization in Synthetic Processes
Minimizing the environmental impact of chemical syntheses is a growing area of focus in modern chemistry, often referred to as "green chemistry." For the synthesis of this compound, several strategies can be adopted to make the process more environmentally benign.
Catalytic Transfer Hydrogenation (CTH): A significant area for improvement in the reduction of 2-methyl-3-nitroanisole is the replacement of high-pressure hydrogen gas with safer and more easily handled hydrogen donors. Catalytic transfer hydrogenation (CTH) offers a viable alternative. In this method, a catalyst (often palladium-based) facilitates the transfer of hydrogen from a donor molecule to the nitro group.
Commonly used hydrogen donors in CTH include:
Ammonium formate (B1220265)
Hydrazine
Sodium borohydride (B1222165)
Dimethylamine borane (B79455)
The use of ammonium formate is particularly advantageous as it is inexpensive, readily available, and decomposes into non-toxic by-products (carbon dioxide and ammonia).
Mechanochemical Synthesis: Mechanochemical methods, which involve conducting reactions in a ball mill, can significantly reduce or eliminate the need for solvents. A mechanochemical approach to the catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate as the hydrogen source has been demonstrated as a clean and efficient method for the synthesis of substituted anilines. This solvent-free approach simplifies the work-up procedure and reduces the generation of volatile organic compound (VOC) waste.
Visible Light-Driven Reactions: Recent research has explored the use of visible light to drive chemical reactions, offering a more energy-efficient and sustainable alternative to traditional heating methods. While specific applications to the synthesis of this compound are not widely reported, the development of photocatalytic methods for the synthesis of substituted anilines is an active area of research.
The table below compares traditional and greener approaches to the synthesis of this compound.
| Aspect | Traditional Method | Greener Alternative | Environmental Benefit |
| Hydrogen Source | High-pressure hydrogen gas | Ammonium formate (in CTH) | Improved safety, easier handling. |
| Solvent | Organic solvents (e.g., ethanol) | Solvent-free (Mechanochemistry) | Reduced VOC emissions and waste. |
| Energy Input | Thermal heating (if required) | Visible light (Photocatalysis) | Reduced energy consumption. |
| Catalyst | Homogeneous catalysts (less common) | Heterogeneous catalysts (e.g., Pd/C) | Ease of separation and potential for recycling. |
By incorporating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions
The presence of strong activating groups makes the aromatic ring of 3-Methoxy-2-methylaniline highly nucleophilic and thus susceptible to electrophilic aromatic substitution. The rate of reaction is significantly faster than that of unsubstituted benzene (B151609).
The directing effect of each substituent determines the position of an incoming electrophile. In this compound, the amino, methyl, and methoxy (B1213986) groups are all classified as ortho, para-directors. This is because they donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions.
The hierarchy of their activating and directing influence is generally: -NH2 > -OCH3 > -CH3. The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. Similarly, the methoxy group donates electron density via resonance, while the methyl group does so through a weaker inductive effect.
| Substituent Group | Position | Activating/Deactivating Effect | Directing Effect | Primary Mechanism |
|---|---|---|---|---|
| Amino (-NH2) | 1 | Strongly Activating | ortho, para | Resonance Donation (+R) |
| Methyl (-CH3) | 2 | Activating | ortho, para | Inductive Donation (+I) |
| Methoxy (-OCH3) | 3 | Strongly Activating | ortho, para | Resonance Donation (+R) |
Position 4: para to the strongly directing amino group and ortho to the methoxy group. This position is highly activated.
Position 5: meta to the amino and methoxy groups, but para to the methyl group. This position is less activated compared to positions 4 and 6.
Position 6: ortho to the amino group. This position is strongly activated, although it may experience some steric hindrance from the adjacent methyl group at position 2.
Considering the powerful activating and directing effects of the amino and methoxy groups, electrophilic substitution is predicted to occur predominantly at the 4- and 6-positions . The distribution of products would depend on the specific electrophile and reaction conditions, with larger electrophiles potentially favoring the less sterically hindered 4-position.
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br+ | 4-Bromo-3-methoxy-2-methylaniline and 6-Bromo-3-methoxy-2-methylaniline |
| Nitration | NO2+ | 3-Methoxy-2-methyl-4-nitroaniline and 3-Methoxy-2-methyl-6-nitroaniline |
| Friedel-Crafts Acylation | RCO+ | N-acylated product is more likely due to the basicity of the amine. Ring acylation would require protection of the amine group first. |
Nucleophilic Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows this compound to readily participate in reactions such as N-alkylation and N-acylation. The nucleophilicity of the amine can be influenced by the electron-donating substituents on the ring, which increase the electron density on the nitrogen atom. For instance, N-methylation of similar aniline (B41778) precursors can be achieved using reagents like formaldehyde (B43269) under specific catalytic conditions. These reactions typically proceed via a nucleophilic attack of the amine nitrogen on an electrophilic carbon center, leading to the formation of a new C-N bond and the corresponding N-substituted derivative.
Oxidation and Reduction Reactions of this compound
Aromatic amines are generally sensitive to oxidizing agents. The course of the oxidation is highly dependent on the reaction conditions and the nature of the oxidant.
The oxidation of anilines can be a complex process, often leading to deeply colored polymeric materials. However, under controlled conditions, specific oxidation products can be isolated. The mechanism typically involves the initial formation of a radical cation by one-electron oxidation of the nitrogen atom. Subsequent steps can lead to a variety of products. For aniline derivatives, electrochemical oxidation can produce species like benzoquinoneimines. The presence of the electron-rich methoxy and methyl groups in this compound would likely make the molecule highly susceptible to oxidation, potentially leading to the formation of corresponding quinone-imine or quinone structures through a two-electron oxidation process. The formation of nitroso compounds would typically require oxidation under different conditions, often starting from a hydroxylamine (B1172632) intermediate.
While this compound is an amine, a key method for its own formation involves a controlled reduction reaction. The most common and high-yielding synthesis starts from its nitroaromatic precursor, 2-methyl-3-nitroanisole (B1293961). This transformation is a classic example of nitro group reduction, a fundamental process in the synthesis of aromatic amines. Catalytic hydrogenation is a widely employed methodology for this purpose.
The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), in the presence of hydrogen gas. The nitro group (-NO2) is selectively reduced to an amino group (-NH2) without affecting the aromatic ring or the other substituents.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-3-nitroanisole | 5% Pd/C, H2, Ethanol (B145695), Room Temperature | This compound | Quantitative |
This reduction methodology is highly efficient and provides a clean route to this compound, which can then be used as a building block for the synthesis of more complex molecules such as indoles and quinolines.
Formation of Advanced Organic Intermediates
This compound is a versatile substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic intermediates. Its unique substitution pattern, featuring an amine group for cyclization and diazotization reactions, a methoxy group, and a methyl group, allows for the construction of diverse molecular architectures. These substituents influence the electronic and steric properties of the molecule, guiding its reactivity in the formation of heterocyclic systems, pharmaceutical precursors, and dye intermediates.
Synthesis of Heterocyclic Systems (e.g., Indoles, Indazoles, Quinolines)
The presence of a reactive primary amine on the benzene ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic compounds. chemicalbook.comscbt.com
Indoles: The indole (B1671886) scaffold is a core component of many natural products and pharmaceuticals. The Fischer indole synthesis, a classic method discovered in 1883, is a primary route for constructing indoles from arylhydrazines and carbonyl compounds under acidic conditions. thermofisher.comwikipedia.orgyoutube.com this compound can be converted into its corresponding phenylhydrazine (B124118) derivative, which then reacts with aldehydes or ketones. The subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia (B1221849) yield a substituted indole. The methoxy and methyl groups on the aniline ring become integral parts of the final indole structure, influencing its properties and subsequent reactivity. chim.it
Indazoles: Indazoles are bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry. This compound serves as a precursor for substituted indazoles, which are recognized for their potential neurochemical activity. chemicalbook.com Synthetic strategies often involve the diazotization of the aniline followed by intramolecular cyclization or by [3+2] cycloaddition reactions involving arynes derived from the aniline. organic-chemistry.orgnih.gov The specific substitution pattern of this compound directs the regiochemistry of these cyclization reactions, leading to specific indazole isomers.
Quinolines: The quinoline (B57606) ring system is another vital scaffold in drug discovery, notably for the development of antiviral agents. chemicalbook.comscbt.com Several named reactions utilize anilines to construct the quinoline core.
Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent (like nitrobenzene). wikipedia.orgresearchgate.net The glycerol dehydrates to form acrolein, which undergoes a conjugate addition with this compound, followed by cyclization and oxidation to form the corresponding substituted quinoline. youtube.com
Combes Synthesis: In this method, an aniline is condensed with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org The reaction with this compound first forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to yield a 2,4-substituted quinoline. nih.goviipseries.org The methoxy and methyl substituents influence the regioselectivity of the cyclization step. wikipedia.org
| Heterocycle | Named Reaction | Key Reactants | General Conditions |
|---|---|---|---|
| Indole | Fischer Synthesis | Phenylhydrazine derivative of this compound, Aldehyde/Ketone | Brønsted or Lewis Acid Catalyst |
| Indazole | Diazotization/Cyclization | This compound, Nitrous Acid | Acidic, Low Temperature |
| Quinoline | Skraup Synthesis | This compound, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat |
| Quinoline | Combes Synthesis | This compound, β-Diketone | Acid Catalyst (e.g., H₂SO₄) |
Preparation of Pharmaceutical Precursors
The heterocyclic systems derived from this compound are foundational structures for a wide range of pharmacologically active molecules. The ability to generate substituted indoles, indazoles, and quinolines makes this compound a valuable starting material in medicinal chemistry and drug development.
The resulting indoles and indazoles have shown potential for neurochemical applications. chemicalbook.com The indazole ring, in particular, is a well-known pharmacophore used in the development of kinase inhibitors for cancer therapy.
Furthermore, quinoline derivatives are known to possess a broad spectrum of biological activities, including use as antiviral agents. chemicalbook.comscbt.com The specific substitution provided by the 3-methoxy and 2-methyl groups on the aniline precursor can be critical for modulating the efficacy, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, the synthesis of the anticancer drug Bosutinib, a Src/Abl kinase inhibitor, involves the construction of a substituted quinoline core, highlighting the importance of this scaffold in modern pharmaceuticals.
Development of Dye Intermediates
Substituted anilines are fundamental components in the synthesis of azo dyes, which represent the largest class of synthetic colorants. scialert.net The core reaction for producing these dyes involves two main steps: diazotization and azo coupling.
This compound, with its primary amino group, can be readily converted into a diazonium salt. This is achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C). The resulting diazonium salt is an electrophilic species.
This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- bond which acts as the chromophore responsible for the color.
| Step | Process | Reagents | Intermediate/Product | Role of this compound |
|---|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl, 0-5°C | 3-Methoxy-2-methylbenzenediazonium chloride | Source of the diazonium component |
| 2 | Azo Coupling | Electron-rich aromatic (e.g., Naphthol) | Azo Dye | Forms the core structure of the final dye molecule |
The methoxy and methyl groups on the diazonium component (derived from this compound) act as auxochromes. They can modify the color of the dye (typically causing a bathochromic or hypsochromic shift) and influence its properties, such as lightfastness and solubility. Thus, this compound is a valuable intermediate for producing a range of custom-colored dyes for various industrial applications. scialert.netmdpi.com
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methoxy-2-methylaniline and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organic molecules like this compound. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. chemicalbook.com
The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the aromatic ring are typically found in the downfield region (6.0-8.0 ppm) due to the deshielding effect of the ring current. The methoxy and methyl protons appear further upfield.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.04-2.05 | multiplet | 3H | Ar-CH₃ (Aromatic Methyl) |
| 3.60 | broad singlet | 2H | -NH₂ (Amine) |
| 3.80 | singlet | 3H | -OCH₃ (Methoxy) |
| 6.33-6.37 | multiplet | 2H | Ar-H (Aromatic) |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. Aromatic carbons typically resonate between 110-160 ppm, while the sp³ hybridized carbons of the methyl and methoxy groups appear at higher field (lower ppm values). mdpi.com
For complex derivatives of this compound or for unambiguous assignment of ¹H and ¹³C signals, advanced 2D NMR techniques are employed. researchgate.netipb.pt These experiments provide correlation data that reveals connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for assigning protons in the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of molecules. diva-portal.org
These advanced methods are essential tools in the synthesis and characterization of novel compounds derived from this compound. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. rjl-microanalytic.de These techniques are based on the absorption (IR) or scattering (Raman) of light by molecules, which excites them into higher vibrational states. rjl-microanalytic.de
For this compound, characteristic vibrational frequencies can be assigned to specific bonds or groups. For example, the N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching of the methyl and aromatic groups appear around 2900-3100 cm⁻¹. scialert.net Vibrations associated with the C-O bond of the methoxy group and C-N bond of the amine group, as well as aromatic C=C ring stretches, are found in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3350-3450 | N-H Asymmetric & Symmetric Stretching |
| 3000-3100 | Aromatic C-H Stretching |
| 2850-2970 | Methyl C-H Asymmetric & Symmetric Stretching |
| 1580-1620 | Aromatic C=C Ring Stretching |
| 1450-1550 | Aromatic C=C Ring Stretching |
| 1200-1280 | Aryl C-O Asymmetric Stretching |
| 1020-1075 | Aryl C-O Symmetric Stretching |
The molecule this compound has conformational flexibility, primarily due to rotation around the C-N and C-O single bonds. These different spatial arrangements, or conformers, can have distinct vibrational spectra. conicet.gov.ar The nonlinearity of the functional groups can lead to different conformers, such as syn or anti orientations, which may be experimentally observable. conicet.gov.ar Detailed analysis of the vibrational spectra, often aided by computational modeling, can help identify the most stable conformer present under given conditions. nih.gov
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and interpreting vibrational spectra. researchgate.netbiointerfaceresearch.com By creating a computational model of this compound, its vibrational frequencies and intensities (both IR and Raman) can be calculated. researchgate.net
These predicted spectra are then compared with the experimental FT-IR and Raman data. This comparison aids in the definitive assignment of complex vibrational modes and validates the accuracy of both the experimental results and the computational model. rsc.orgmemphis.edu Such studies on analogous molecules like 3-methoxyaniline have shown excellent agreement between calculated and observed frequencies after applying appropriate scaling factors. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorption bands are typically due to π → π* transitions within the benzene (B151609) ring.
The substitution of the benzene ring with an amine (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Both the amine and methoxy groups are auxochromes that can shift the absorption to longer wavelengths (a bathochromic shift). A study on the related compound 3-methoxyaniline, performed using time-dependent DFT (TD-DFT), helps in understanding these electronic properties and predicting the UV-Vis spectrum. researchgate.net
Mass Spectrometry (MS) Applications in Derivatization Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, its electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at an m/z of 137, which corresponds to its molecular weight.
In many applications, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization of polar compounds like anilines is performed to improve their volatility and chromatographic behavior. Common derivatization reactions for amines include acylation, for example, with acetic anhydride to form the corresponding acetamide.
The mass spectrum of a derivatized compound provides key information for confirming the success of the derivatization and for structural characterization. For instance, the N-acetyl derivative of this compound would be expected to show a molecular ion peak at m/z 179 (137 + 42). The fragmentation pattern of this derivative in the mass spectrometer would be characteristic of an acylated aniline (B41778). Common fragmentation pathways for anilines include the loss of HCN. miamioh.edu For acylated anilines, a prominent fragment is often the acylium ion, [RCO]+. libretexts.org
Table 2: Predicted Mass Spectrometry Data for N-acetyl-3-Methoxy-2-methylaniline
| Ion | m/z (predicted) | Description |
| [M]+• | 179 | Molecular ion |
| [M - CH2CO]+• | 137 | Loss of ketene |
| [CH3CO]+ | 43 | Acetyl cation (acylium ion) |
Note: The fragmentation pattern is predictive and based on general fragmentation rules for acylated anilines.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating and quantifying components in a mixture, making them crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an HPLC method for this compound would typically involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.
A reversed-phase HPLC method is generally suitable for the separation of aniline derivatives. The choice of a stationary phase, such as a C18 or a Phenyl column, can influence the separation of isomers. mtc-usa.comnacalai.comchromforum.org The mobile phase composition, typically a mixture of water or a buffer and an organic modifier like acetonitrile or methanol, would be adjusted to achieve the desired retention time. The separation of isomeric methoxymethylanilines often requires careful optimization of the mobile phase gradient and the use of columns that offer different selectivity, such as those based on π-π interactions. nacalai.com
For detection, a UV detector is commonly used, with the wavelength set at or near the absorption maximum of the analyte. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.
Table 3: General Parameters for HPLC Method Development for this compound
| Parameter | Typical Conditions |
| Column | C18 or Phenyl, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~285 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the method of choice for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is particularly useful for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation.
The synthesis of this compound can involve starting materials and intermediates that could persist as impurities. A GC-MS analysis of a sample would allow for the separation of these components based on their boiling points and polarities, and their subsequent identification based on their mass spectra. EPA Method 8131 provides a framework for the GC analysis of aniline and its derivatives, which can be adapted for this purpose. epa.gov
The development of a GC method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column), optimizing the temperature program of the oven to ensure good separation of the analytes, and setting the parameters of the injector and detector. A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer offers definitive identification.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretical values calculated from the molecular formula to verify the compound's identity and purity. azom.comresearchgate.net
For this compound, with the molecular formula C8H11NO, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 137.18 g/mol
Carbon (C): (8 * 12.011 / 137.18) * 100% = 70.04%
Hydrogen (H): (11 * 1.008 / 137.18) * 100% = 8.08%
Nitrogen (N): (1 * 14.007 / 137.18) * 100% = 10.21%
Oxygen (O): (1 * 15.999 / 137.18) * 100% = 11.66%
An experimental elemental analysis of a pure sample of this compound should yield values that are in close agreement with these theoretical percentages, typically within a ±0.4% tolerance for journal publications. nih.govscispec.co.th
Table 4: Theoretical and Expected Experimental Elemental Analysis Data for this compound (C8H11NO)
| Element | Theoretical % | Expected Experimental % (±0.4%) |
| Carbon (C) | 70.04 | 69.64 - 70.44 |
| Hydrogen (H) | 8.08 | 7.68 - 8.48 |
| Nitrogen (N) | 10.21 | 9.81 - 10.61 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Properties
Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule—its optimized geometry—and its various electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization. researchgate.netiosrjournals.org This process computationally determines the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.
For 3-Methoxy-2-methylaniline, a DFT calculation would predict the precise spatial arrangement of its constituent atoms. While specific data for this molecule is not available, studies on similar molecules, such as 5-chloro-ortho-methoxyaniline (5COMA), provide insight into the expected structural parameters. researchgate.net These calculations reveal how substituents like methoxy (B1213986) and methyl groups influence the geometry of the aniline (B41778) ring.
Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Compound (5-chloro-ortho-methoxyaniline) using DFT/B3LYP. Note: This data is for a related molecule and serves as an example of typical DFT output.
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Length | C-C (ring) | 1.385 - 1.386 |
| C-O (methoxy) | 1.410 | |
| C-Cl | 1.476 | |
| C-H (ring) | 1.121 | |
| C-H (methoxy) | 1.22 |
Data sourced from a study on 5-chloro-ortho-methoxyaniline. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. scholarsresearchlibrary.com These methods can be used to calculate the total energy, orbital energies, and electron distribution within the molecule. For substituted anilines, ab initio calculations help in understanding the electronic effects of the amino, methoxy, and methyl groups on the aromatic ring. While DFT methods often provide more accurate results due to the inclusion of electron correlation, HF calculations remain valuable for fundamental analysis. scispace.com
Frontier Molecular Orbital Theory Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.gov Conversely, a large energy gap implies high stability. researchgate.net The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
These descriptors predict a molecule's tendency to donate or accept electrons. For instance, a high HOMO energy indicates a better electron donor, while a low LUMO energy indicates a better electron acceptor. Studies on methoxy-anilines have shown they possess a smaller energy gap compared to other aniline derivatives, suggesting greater reactivity. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Validation of Computational Models with Experimental Data
The accuracy of any theoretical model hinges on its validation against empirical data. For this compound and related compounds, computational models are frequently validated by comparing calculated spectroscopic data with results from experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Density Functional Theory (DFT) is a cornerstone of these validation efforts. For instance, studies on similar aniline derivatives utilize the B3LYP functional with a 6–311++G(d,p) basis set to optimize molecular geometry and predict spectroscopic parameters. researchgate.net The calculated results for NMR, FTIR, and UV-Vis spectra in these studies show strong agreement with experimental findings, confirming the reliability of the chosen theoretical approach. researchgate.netbohrium.com This concordance between the theoretical and experimental values for vibrational frequencies, chemical shifts, and electronic transitions validates the computational model, ensuring that it provides an accurate representation of the molecule's electronic structure and geometry. Such validated models can then be used to reliably predict other properties that may be difficult or costly to measure experimentally.
Table 1: Example of Theoretical vs. Experimental Data Comparison for Aniline Derivatives
This table is illustrative of the validation process for similar compounds.
| Spectral Data | Computational Method | Calculated Value | Experimental Value |
|---|---|---|---|
| 13C NMR (Azomethine C) | DFT/B3LYP | 159.62 ppm | 164.39 ppm |
| 13C NMR (Methoxy C) | DFT/B3LYP | 52.41 ppm | 55.95 ppm |
Gauge Independent Atomic Orbital (GIAO) Methodology Applications
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. This methodology is particularly valuable in confirming the structure of newly synthesized molecules containing the this compound moiety.
By applying the GIAO method, typically within the DFT framework, researchers can calculate the 1H and 13C NMR chemical shifts for a proposed structure. These predicted spectra can be directly compared with experimental NMR data. A strong correlation between the calculated and observed chemical shifts serves as powerful evidence for the correct structural assignment. This computational tool is indispensable for distinguishing between isomers and understanding how the electronic environment, influenced by the methoxy and methyl substituents on the aniline ring, affects the magnetic shielding of each nucleus.
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can elucidate its behavior in various environments and its interactions with other molecules, such as solvents, polymers, or biological macromolecules. researchgate.netnih.gov
These simulations can reveal:
Conformational Dynamics: How the molecule flexes and changes shape over time.
Solvation Effects: The arrangement of solvent molecules around the aniline derivative and the energetic favorability of this arrangement.
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and other entities. acs.org
Binding Stability: When studying derivatives in complex with a larger molecule, such as a protein, MD simulations can assess the stability of the binding pose. mdpi.com Key metrics like the Root-Mean-Square Deviation (RMSD) are calculated to monitor the stability of the complex over the simulation period. mdpi.com
For example, MD simulations of polyaniline chains, the polymeric form of aniline, have been used to understand conformational free energy, the influence of charge density on the polymer's shape, and interactions with surrounding media. acs.org Similar principles are applied to study how individual aniline derivatives interact with biological targets, providing insights crucial for drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. These models are pivotal in medicinal chemistry and environmental science for designing new molecules with desired characteristics and for assessing potential risks.
Predictive Models for Biological Activities of Derivatives
QSAR models are instrumental in guiding the synthesis of new derivatives of this compound with enhanced biological activity. Researchers have successfully used this compound as a starting material or building block for compounds targeting a range of biological systems, including GABAA receptors for neuropsychiatric disorders.
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of synthesized derivatives are aligned, and their steric, electrostatic, and other physicochemical fields are calculated. These fields are then correlated with the measured biological activity (e.g., inhibitory concentration, IC50) to build a predictive model. mdpi.com The resulting QSAR model provides a 3D map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity. This information allows chemists to rationally design next-generation compounds with improved potency and selectivity. For example, QSAR studies on pyrimido-isoquinolin-quinones have explained how steric, electronic, and hydrogen-bond acceptor properties influence their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Environmental Fate Prediction through QSAR Approaches
QSAR modeling is also a critical tool for predicting the environmental impact of chemicals, including aniline derivatives. By developing models that correlate molecular structure with properties like aquatic toxicity or lipophilicity, the potential environmental fate of a compound can be estimated without extensive experimental testing. nih.govbenthamdirect.com
For instance, QSAR studies on various phenol (B47542) and aniline derivatives have been developed to predict their toxicity to algal species. nih.gov These models use 2D descriptors that capture aspects of the molecular structure, such as the presence of specific functional groups (nitro, chloro), molecular bulk, and hydrophobicity. nih.govnih.gov The insights from these models indicate that features like increased lipophilicity and the presence of certain substituents can increase toxicity. nih.gov Such predictive models are vital for regulatory purposes, allowing for the screening of new and existing chemicals for potential environmental risks.
Investigation of Nonlinear Optical Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in modern optoelectronics and photonics, including optical modulation and data storage. Aniline derivatives are a class of compounds known to exhibit NLO behavior due to their potential for intramolecular charge transfer from an electron-donating group (the amino group) to an electron-accepting group through a π-conjugated system.
Computational methods, particularly DFT and second-order Møller-Plesset perturbation theory (MP2), are used to predict the NLO properties of molecules. mq.edu.au The key parameters calculated are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field, respectively.
Theoretical studies on substituted anilines have shown that the magnitude of the hyperpolarizability is highly sensitive to the nature and position of substituents on the aromatic ring. mq.edu.au A study investigating a series of substituted anilines found that the presence of a methoxy group at the 2-position can enhance the first-order hyperpolarizability, suggesting that this compound could be a precursor for materials with interesting NLO properties. mq.edu.au These computational investigations are crucial for the rational design of new organic NLO materials, allowing for the in silico screening of candidate molecules before undertaking synthetic efforts. researchgate.netnih.gov
Biological Activity and Molecular Mechanisms of Action
Anticancer and Antiproliferative Effects of 3-Methoxy-2-methylaniline Derivatives
The core structure of this compound is utilized in synthesizing heterocyclic systems like quinazolines, which are known for their broad range of biological activities, including anticancer effects derpharmachemica.com. These derivatives have shown promise in inhibiting the growth of various cancer cell lines through diverse mechanisms.
A key strategy in cancer chemotherapy is the induction of apoptosis, or programmed cell death, in malignant cells. Derivatives built from scaffolds related to this compound, such as certain quinazolines, have been found to exert their anticancer effects by triggering apoptotic pathways. While specific studies on direct derivatives are limited, the broader class of methoxy-substituted quinazolinones demonstrates mechanisms that involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, some quinazoline (B50416) derivatives have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), inhibition of which can disrupt downstream signaling pathways that promote cell survival, ultimately leading to apoptosis mdpi.commdpi.com.
Microtubules, which are dynamic polymers of tubulin protein, are essential for cell division, making them a prime target for anticancer drugs nih.gov. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis mdpi.comnih.gov. Certain quinazoline derivatives have been identified as inhibitors of tubulin assembly. For example, a study highlighted a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative that exhibited significant inhibition of tubulin assembly in the micromolar range alongside potent antiproliferative activity nih.gov. The 3,4,5-trimethoxyphenyl (TMP) moiety, a common feature in many tubulin inhibitors, shares structural similarities with the methoxy-substituted pattern of this compound, suggesting that this structural motif is favorable for interaction with the colchicine (B1669291) binding site on tubulin mdpi.com.
The anticancer efficacy of derivatives related to this compound has been evaluated against a panel of human cancer cell lines. Studies on novel trimethoxy quinazoline derivatives have demonstrated significant cytotoxic activities. For instance, certain synthesized compounds showed potent activity against HeLa (cervical cancer), A549 (non-small cell lung cancer), and MDA (breast cancer) cell lines mdpi.com. Another study focusing on 4-substituted-2-(3,4,5-trimethoxyphenyl)quinazolines reported that compound 5c showed a null growth percent against the melanoma MDA-MB-435 cell line and exhibited notable IC50 values against A549 and HCT116 (colon cancer) cell lines derpharmachemica.com.
Below is an interactive data table summarizing the efficacy of selected quinazoline derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound 6 mdpi.com | MDA | 0.79 |
| Compound 9 mdpi.com | MDA | 3.42 |
| Compound 2 mdpi.com | HeLa | 2.13 |
| Compound 6 mdpi.com | HeLa | 2.8 |
| Compound 10 mdpi.com | HeLa | 3.98 |
| Compound 11 mdpi.com | A549 | 4.03 |
| Compound 5c derpharmachemica.com | A549 | 8.57 |
| Compound 5c derpharmachemica.com | HCT116 | 10.10 |
| This table is based on data from cited research papers and is for informational purposes only. |
Neuroprotective Properties and Associated Mechanisms
This compound serves as a precursor in the synthesis of indoles and indazoles, compounds recognized for potential neurochemical activity scbt.com. While direct research into the neuroprotective effects of this compound derivatives is not extensively documented, the activities of related indole (B1671886) compounds provide insights into potential mechanisms.
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in the pathogenesis of neurodegenerative diseases nih.gov. Indole-based compounds have demonstrated significant neuroprotective potential through their antioxidant properties. In a study on various indole derivatives, several compounds were shown to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity by significantly reducing intracellular ROS production nih.gov. For example, in H₂O₂-stimulated SH-SY5Y neuroblastoma cells, where viability was reduced to approximately 52%, treatment with certain indole derivatives restored cell viability to over 80% nih.gov. This suggests that derivatives of this compound, particularly those with an indole scaffold, could potentially modulate oxidative stress pathways to protect neuronal cells.
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, contributes to neuronal damage in various central nervous system disorders. While specific studies on the anti-inflammatory effects of this compound derivatives in neuronal systems are lacking, the broader class of compounds to which they belong has been investigated for such properties. The inhibition of inflammatory pathways is a known mechanism for many neuroprotective agents. Future research may explore whether derivatives of this compound can modulate inflammatory responses in the brain, for instance, by inhibiting the production of pro-inflammatory cytokines or enzymes in microglia and astrocytes.
Antimicrobial Activity Investigations
Investigations into the antimicrobial properties of Schiff bases derived from anilines, particularly those containing methoxy (B1213986) and methyl substitutions, have revealed potential applications in combating various microbial pathogens. While studies focusing exclusively on this compound are specific, research on structurally similar compounds provides significant insights into their antimicrobial behavior. The presence of the azomethine group (-CH=N-) is widely considered crucial for the biological activity of these compounds.
Spectrum of Antimicrobial Efficacy
Schiff bases derived from ortho-substituted anilines, such as 2-methylaniline (o-toluidine), have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. A notable study involved the condensation of o-vanillin (which contains a methoxy group) with 2-methylaniline. The resulting Schiff base ligand and its copper(II) complex were tested against several microorganisms. scielo.org.za
The o-vanillin-based ligands, which are structurally analogous to derivatives of this compound, demonstrated higher antimicrobial efficacy compared to those derived from salicylaldehyde, suggesting that the methoxy group plays a role in enhancing this activity. scielo.org.za The ligands showed significant potency against the tested microorganisms. scielo.org.za
Similarly, Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) have shown activity against various bacteria and fungi. For example, a Manganese(II) complex of a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde was moderately active against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with zones of inhibition of 11 mm and 12 mm, respectively. iosrjournals.org Another study on Schiff bases synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) also confirmed their antimicrobial potential against a panel of bacteria and fungi, including S. aureus, E. coli, and C. albicans. researchgate.net
Table 1: Antimicrobial Activity of a Schiff Base Derived from o-Vanillin and 2-Methylaniline
| Microorganism | Type | Activity |
|---|---|---|
| Escherichia coli | Gram-Negative Bacteria | Active |
| Staphylococcus aureus | Gram-Positive Bacteria | Active |
| Bacillus subtilis | Gram-Positive Bacteria | Active |
| Candida albicans | Fungus | Active |
Data sourced from studies on structurally related o-vanillin and 2-methylaniline derivatives. scielo.org.za
Mechanism of Action Against Microbial Targets
The precise mechanism of action for Schiff bases, including those derived from this compound, is not fully elucidated but is generally attributed to the electrophilic nature of the imine carbon in the azomethine group. Several theories have been proposed based on the general activity of this class of compounds.
One widely accepted hypothesis is that the azomethine group can interfere with microbial cell metabolism by forming hydrogen bonds with active sites of cellular enzymes. This interaction can disrupt normal physiological processes, leading to the inhibition of cell growth or cell death.
Another proposed mechanism involves the chelation theory. Schiff bases can act as ligands, forming complexes with metal ions present in the microbial cell. These metal ions are often essential co-factors for various enzymes. By chelating with these ions, the Schiff bases can inactivate the enzymes and thereby inhibit microbial growth. The enhanced activity of pre-formed metal complexes of Schiff bases in many studies supports this theory. rsisinternational.org
Antioxidant Activities of Schiff Base Derivatives
Schiff base derivatives of aromatic amines, particularly those containing electron-donating substituents like methoxy and methyl groups, are recognized for their potential as antioxidants. These compounds can neutralize harmful free radicals, which are implicated in numerous pathological conditions.
Evaluation of Radical Scavenging Capabilities
The antioxidant potential of Schiff bases is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. In this assay, the antioxidant donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Studies on Schiff bases structurally similar to those derived from this compound have demonstrated significant radical scavenging activity. For instance, Schiff bases synthesized from 3,4-dimethoxybenzenamine showed good DPPH scavenging activity, with some derivatives exhibiting stronger activity than the standard antioxidant, n-propyl gallate. mdpi.com One derivative containing a trihydroxyl group showed an IC50 value of 10.12 ± 0.54 μM, which was nearly three times more active than the standard (IC50 = 30.30 ± 0.2 μM). mdpi.com Another study highlighted that Schiff bases with hydroxyl groups and other electron-donating groups like methoxy (-OCH3) exhibited high to very high free radical scavenging activity. asianpubs.org
Table 2: DPPH Radical Scavenging Activity of Structurally Related Dimethoxybenzenamine Schiff Bases
| Compound Derivative | Substituents on Aldehyde Ring | IC50 (μM) |
|---|---|---|
| Compound 1 | 2,3,4-trihydroxyl | 10.12 ± 0.54 |
| Compound 2 | 3,4,5-trihydroxyl | 12.50 ± 0.25 |
| Compound 3 | 3,4-dihydroxyl | 15.20 ± 0.15 |
| Compound 4 | 4-hydroxyl | 20.30 ± 0.20 |
| Standard | n-propyl gallate | 30.30 ± 0.20 |
Data represents Schiff bases derived from 3,4-dimethoxybenzenamine. mdpi.com
Structure-Activity Relationships for Antioxidant Potency
The antioxidant capacity of Schiff bases is intrinsically linked to their molecular structure. The structure-activity relationship (SAR) for these compounds is influenced by the number and position of electron-donating and electron-withdrawing groups on the aromatic rings.
Role of Methoxy and Hydroxyl Groups: The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), is a key determinant of antioxidant potency. asianpubs.orgnih.gov These groups can increase the electron density on the aromatic ring, making it easier for the molecule to donate a hydrogen atom or an electron to a free radical. Phenolic hydroxyl groups are particularly effective because the resulting phenoxy radical is stabilized by resonance. The methoxy group, especially when positioned ortho or para to a hydroxyl group, can further enhance this stabilizing effect through its electron-donating mesomeric effect. nih.gov
Positional Effects: The relative positions of substituents on the aromatic rings are crucial. For example, compounds with ortho-trihydroxyl groups have shown exceptionally high activity, which is attributed to their similarity to catecholic moieties known for potent antioxidant effects. mdpi.com The ability to form intramolecular hydrogen bonds can also affect the BDE and, consequently, the antioxidant activity.
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)
The biological effects of small molecules like this compound and its derivatives are often mediated through their interaction with biological macromolecules such as enzymes, receptors, and nucleic acids. While specific studies on the interaction of this compound derivatives with enzymes or receptors are limited, research on related Schiff base compounds provides a framework for understanding these potential interactions.
Enzyme and Receptor Inhibition: Schiff bases have been investigated as inhibitors for various enzymes and as ligands for cellular receptors. Molecular docking studies, a computational method used to predict the binding orientation of a ligand to a target macromolecule, have been employed to explore these interactions. For instance, certain polar substituted Schiff bases hybridized with 1,2,3-triazoles have been docked against human 3-alpha hydroxysteroid dehydrogenase and the androgen receptor, showing high binding affinities that suggest potential for anticancer activity. uj.ac.za This indicates that Schiff bases derived from this compound could similarly fit into the active or allosteric sites of specific enzymes or receptors, thereby modulating their activity.
DNA Binding: Another significant interaction is with nucleic acids. Metal complexes of Schiff bases, in particular, have been shown to interact with DNA. These interactions can occur through several modes, including intercalation (where the molecule inserts itself between the base pairs of the DNA helix), groove binding, or electrostatic interactions. A study on a Manganese(II) complex of a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde investigated its interaction with Calf Thymus DNA (CT-DNA). iosrjournals.org The study, using absorption spectroscopy, confirmed that the complex binds to DNA and calculated a strong intrinsic binding constant, suggesting a high affinity for the macromolecule. iosrjournals.org Such interactions can lead to the inhibition of DNA replication and transcription, forming the basis for potential therapeutic applications.
Binding Affinity and Specificity Studies
Direct binding affinity and specificity data for this compound as a standalone ligand are not extensively documented in scientific literature. Its primary role is that of a chemical building block. However, the influence of the this compound core on the binding characteristics of its derivatives is a subject of significant interest in medicinal chemistry.
The substitution pattern of the aniline (B41778) precursor is a critical determinant of the biological activity of the resulting heterocyclic compounds. The arrangement of the methoxy and methyl groups in this compound influences the electron distribution and conformation of the final molecule, which in turn dictates its ability to bind to specific biological targets. For instance, in quinoline-based derivatives, the position of these substituents can affect interactions with the active sites of enzymes or receptors.
The biological activities of various compounds synthesized using this compound as a precursor are summarized in the table below. This data indirectly reflects the contribution of the this compound scaffold to the binding affinity and specificity of the final active molecules.
| Derivative Class | Biological Activity | Target/Assay | Reported Activity |
|---|---|---|---|
| Quinoline (B57606) Derivatives | Antiviral | Viral Replication Assays | Inhibition of viral replication has been observed for certain derivatives. |
| Indole Derivatives | Neurochemical Activity | Receptor Binding Assays | Modulation of central nervous system receptors has been reported. |
| Indazole Derivatives | Potential Neurochemical Activity | Enzyme Inhibition Assays | Varies depending on the specific derivative and target. |
Structure-Based Drug Design Implications
The structural features of this compound hold significant implications for structure-based drug design. The specific arrangement of the methoxy and methyl groups provides a valuable scaffold that can be exploited for the development of potent and selective therapeutic agents.
In the context of drug design, the this compound moiety can be considered a key pharmacophoric element. Medicinal chemists can systematically modify this core to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, bioisosteric replacement of the methoxy group with other hydrogen bond acceptors or the methyl group with other alkyl groups of varying sizes can be explored to fine-tune the binding affinity and selectivity.
Furthermore, the presence of the aniline nitrogen allows for a wide range of chemical transformations, enabling the construction of diverse heterocyclic systems. This chemical tractability makes this compound a versatile starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The understanding of how the substituents on the aniline ring influence the biological activity of the final products is crucial for the rational design of new and more effective therapeutic agents.
Toxicological Assessment and Mechanistic Toxicology
Genotoxicity and Mutagenicity Research
Limited publicly available research has been conducted to specifically determine the genotoxicity and mutagenicity of 3-methoxy-2-methylaniline. Therefore, the following sections will discuss the known effects of structurally similar aromatic amines to provide a comparative context.
Aromatic amines as a class have demonstrated varied results in in vitro genotoxicity assays, with their activity often dependent on the specific substituents on the aniline (B41778) ring and the metabolic activation system used.
Key In Vitro Genotoxicity Assays for Aromatic Amines:
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used assay to detect point mutations. Many aromatic amines are positive in the Ames test, particularly in the presence of a metabolic activation system (S9 mix). For instance, 2,4-diaminotoluene (B122806) is mutagenic in Salmonella typhimurium strains TA1538 and TA98 with metabolic activation. The mutagenicity of aniline-based compounds has been shown to correlate with the presence and position of nitro groups, with those in the meta and para positions conferring the strongest mutagenic activity.
Chromosomal Aberration Test: This assay assesses the ability of a substance to cause structural changes in chromosomes in mammalian cells. Several aromatic amines have tested positive in this assay, indicating clastogenic potential.
Sister Chromatid Exchange (SCE) Assay: An increase in SCEs is an indicator of DNA damage and repair. Some aromatic amines have been shown to induce SCEs in cultured mammalian cells.
Micronucleus Test: The in vitro micronucleus test detects both chromosome breakage and chromosome loss (aneugenicity). It is a sensitive assay for identifying genotoxic potential.
Interactive Data Table: In Vitro Genotoxicity of Structurally Related Aromatic Amines
| Compound | Assay | Cell Line/Strain | Metabolic Activation (S9) | Result |
| o-Anisidine (B45086) | Ames Test | S. typhimurium TA100, TA98 | Required | Positive |
| 2,4-Dimethylaniline | Ames Test | S. typhimurium | Required | Weakly Positive |
| 2,6-Dimethylaniline | Ames Test | S. typhimurium | Required | Negative |
| 2,4,6-Trimethylaniline (B148799) | Ames Test | S. typhimurium TA100 | Required (20% S9 mix) | Weakly Positive |
| o-Toluidine (B26562) | Micronucleus Test | L5178Y mouse lymphoma cells | Required | Positive |
This table is representative and not exhaustive. Results can vary based on experimental conditions.
There is a lack of specific in vivo mutagenicity or DNA adduct formation data for this compound in the available scientific literature. The genotoxic potential of aromatic amines in vivo is heavily influenced by the organism's metabolic pathways, including activation and detoxification processes.
The primary mechanism of genotoxicity for carcinogenic aromatic amines is the formation of covalent bonds between their reactive metabolites and DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, which is a critical step in the initiation of cancer.
Key In Vivo Mutagenicity Studies for Aromatic Amines:
Micronucleus Test: This is a common in vivo assay that measures chromosomal damage in the bone marrow or peripheral blood erythrocytes of rodents. Several carcinogenic aromatic amines are positive in this test.
Transgenic Rodent Gene Mutation Assays: These models (e.g., lacZ or gpt delta) can detect gene mutations in various tissues of treated animals.
DNA Adduct Studies (e.g., ³²P-postlabelling, LC-MS/MS): These methods are used to detect and quantify the formation of DNA adducts in target tissues. For many aromatic amines, a correlation has been observed between the levels of DNA adducts in a particular tissue and the incidence of tumors in that tissue. For example, o-anisidine has been shown to form DNA adducts in the urinary bladder of rats, which is the target organ for its carcinogenicity.
DNA Adducts of Structurally Related Compounds:
Research on o-anisidine has identified deoxyguanosine adducts derived from its metabolite, N-(2-methoxyphenyl)hydroxylamine, in the urinary bladder of rats. Similarly, various alkylanilines are known to form DNA adducts following metabolic activation through N-hydroxylation.
Carcinogenicity Studies and Mechanistic Insights
No definitive carcinogenicity bioassays for this compound have been identified in the public domain. However, the potential carcinogenicity of this compound can be inferred by examining its structural similarities to known carcinogenic aromatic amines.
Specific studies on the urothelial toxicity and hyperplasia mechanisms of this compound are not available. Aromatic amines are a well-known class of chemicals that can induce urinary bladder cancer in humans and experimental animals. The urothelium is a primary target for many of these compounds.
The proposed mechanism for urothelial toxicity involves the metabolic activation of the aromatic amine in the liver, followed by the transport of stable metabolites (such as N-glucuronides) to the urinary bladder. In the acidic environment of the urine, these conjugates can be hydrolyzed to release reactive N-hydroxyarylamines, which can then bind to the DNA of the urothelial cells, leading to DNA damage, increased cell proliferation (hyperplasia), and eventually, tumor formation.
Chronic irritation and cytotoxicity to the urothelium can also contribute to a regenerative cellular proliferation, which can promote the development of tumors initiated by genotoxic events.
The metabolic activation of aromatic amines is a critical determinant of their carcinogenicity. The key initial step is N-oxidation, catalyzed by cytochrome P450 enzymes (primarily CYP1A2 in humans), to form N-hydroxyarylamines. These intermediates can be further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive esters that readily bind to DNA.
For this compound, the presence of both a methoxy (B1213986) and a methyl group on the aniline ring would influence its metabolism. The methoxy group can be O-demethylated, and the methyl group can be hydroxylated. These metabolic pathways would compete with the N-oxidation pathway that leads to activation.
Given the lack of direct data for this compound, a comparison with structurally related compounds is essential for a preliminary assessment of its potential toxicity.
o-Anisidine (2-Methoxyaniline): This compound is structurally very similar, lacking only the methyl group at the 2-position. o-Anisidine is classified as a rodent bladder carcinogen and has been shown to be genotoxic, forming DNA adducts in the bladder. Its carcinogenicity is linked to its metabolic activation.
o-Toluidine (2-Methylaniline): This is another close structural analog, missing the methoxy group at the 3-position. o-Toluidine is a known human and animal carcinogen, also targeting the urinary bladder. Its metabolic activation to reactive species is a key mechanism in its carcinogenicity.
Dimethylanilines (DMAs) and Trimethylanilines (TMAs): Various isomers of DMA and TMA have been studied for their genotoxicity. For example, 2,4,6-trimethylaniline has been found to be weakly mutagenic in the Ames test with metabolic activation. 2,4,5-trimethylaniline (B89559) has been shown to induce liver tumors in rodents. The position of the methyl groups significantly influences the genotoxic and carcinogenic potential.
The presence of an ortho-methyl group, as in this compound, can influence the molecule's conformation and its interaction with metabolic enzymes, potentially affecting the rate and site of metabolism.
Interactive Data Table: Carcinogenicity of Structurally Related Aromatic Amines
| Compound | Species | Target Organ(s) | IARC Classification |
| o-Anisidine | Rat, Mouse | Urinary bladder | Group 2B (Possibly carcinogenic to humans) |
| o-Toluidine | Human, Rat, Mouse | Urinary bladder | Group 1 (Carcinogenic to humans) |
| 2,4,5-Trimethylaniline | Rat, Mouse | Liver | Not classified |
| 2,4-Diaminotoluene | Rat, Mouse | Liver, Mammary Gland | Group 2B (Possibly carcinogenic to humans) |
IARC classifications are subject to change based on new evidence.
Reproductive and Developmental Toxicity Assessments of this compound
The reproductive and developmental toxicity of this compound is not extensively documented in publicly available scientific literature. However, as an aromatic amine, its potential for such effects can be inferred from the toxicological profiles of structurally related compounds. Aromatic amines as a class have been associated with reproductive and developmental toxicities censwpa.org.
Effects on Hematopoiesis and Organ Development
Similarly, chronic exposure to o-toluidine (2-methylaniline) in workers has been associated with anemia and other blood-related disorders epa.gov. Animal studies have corroborated these findings, showing that chronic exposure to o-toluidine can lead to effects on the blood, including methemoglobinemia and anemia, as well as impacts on the spleen and liver epa.gov. A study on N-methylaniline administered to pregnant rats revealed that the compound was toxic to the mothers, causing anemia at higher doses, and also produced embryotoxic effects nih.gov.
These findings for structurally similar compounds suggest that this compound could potentially interfere with normal hematopoiesis and organ development, although direct experimental evidence is currently lacking.
Table 1: Hematological and Developmental Effects of Structurally Related Aromatic Amines
| Compound | Species | Observed Effects | Reference |
|---|---|---|---|
| Aniline HCl | Rat (Fischer 344) | Methemoglobinemia, hematopoietic alterations, splenomegaly in dams and transient effects in fetuses/pups. | nih.gov |
| o-Toluidine | Human | Anemia, methemoglobinemia with chronic exposure. | epa.gov |
| o-Toluidine | Animal | Effects on blood (methemoglobinemia, anemia), spleen, and liver. | epa.gov |
| N-methylaniline | Rat | Maternal anemia, embryotoxicity. | nih.gov |
Teratogenic Potential Evaluation
There is no specific data available regarding the teratogenic potential of this compound echemi.comfishersci.comhpc-standards.com. General screenings of industrial chemicals for teratogenic potential have been conducted, but this specific compound has not been a subject of these published studies nih.gov. The evaluation of teratogenicity requires specific developmental toxicity studies that assess for structural abnormalities in offspring following maternal exposure. In the absence of such studies for this compound, its teratogenic potential remains unknown.
Neurotoxicity Investigations
Specific investigations into the neurotoxicity of this compound have not been reported in the available scientific literature. General toxicological assessments of aromatic amines sometimes include observations of central nervous system effects. For example, acute exposure to o-toluidine in humans can lead to central nervous system depression, and chronic exposure in workers has been associated with symptoms like dizziness and headache epa.gov. However, without direct testing of this compound, it is not possible to determine if it shares these neurotoxic properties.
Endocrine Disruption Potential of Aromatic Amine Structures
Aromatic amines, as a chemical class, have been identified as potential endocrine disruptors censwpa.orgnih.gov. These chemicals can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Studies have shown that some aromatic amines can enter the aquatic environment and are recognized as endocrine-disrupting chemicals nih.gov.
The mechanism of endocrine disruption can vary among different chemicals. Some compounds mimic natural hormones, thereby eliciting similar responses, while others can block the action of natural hormones. Certain chemicals can also interfere with the synthesis, transport, metabolism, and excretion of hormones, leading to an imbalance in hormonal regulation. While the endocrine-disrupting potential of polycyclic aromatic hydrocarbons (PAHs) has been investigated, demonstrating that they can interfere with estrogen receptors and steroid hormone synthesis, specific data on this compound is not available rsc.orgmdpi.com. Given the general concern for aromatic amines as endocrine disruptors, further investigation into this compound is warranted to characterize its potential effects on the endocrine system.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 19500-02-8 |
| Aniline hydrochloride | 142-04-1 |
| o-Toluidine (2-methylaniline) | 95-53-4 |
| N-methylaniline | 100-61-8 |
Environmental Fate, Transport, and Ecotoxicology
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For 3-Methoxy-2-methylaniline, specific studies on its degradation pathways are not currently documented.
Biodegradation Studies (Aerobic and Anaerobic)
There are no specific studies available that have investigated the biodegradation of this compound under either aerobic or anaerobic conditions. Consequently, its potential to be broken down by microorganisms in environments such as soil, sediment, or water treatment systems is unknown. Data on its persistence and degradability are reported as unavailable. spectrumchemical.com
Hydrolysis Kinetics and Products
No data has been found regarding the hydrolysis kinetics of this compound. The rate at which this compound might react with water under various pH conditions and the resulting degradation products have not been documented in the reviewed literature.
Phototransformation in Environmental Compartments
Information on the phototransformation of this compound in air, water, or soil is not available. The potential for this compound to be degraded by sunlight, a significant environmental process for many organic chemicals, has not been studied.
Environmental Mobility and Distribution
The mobility and distribution of a chemical in the environment are influenced by its physical and chemical properties, such as its tendency to adsorb to soil or volatilize into the air.
Soil Adsorption/Desorption Characteristics
There is no available data on the soil adsorption and desorption characteristics of this compound. Key parameters used to predict the mobility of a substance in soil, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined. spectrumchemical.com Without this information, the potential for this compound to leach into groundwater or remain bound to soil particles cannot be assessed.
Data on Soil Adsorption/Desorption of this compound
| Parameter | Value | Source |
|---|
Volatilization from Water and Soil
The potential for this compound to volatilize from water and soil surfaces is also unknown. The Henry's Law constant, a critical parameter for assessing the partitioning of a chemical between air and water, is not available. spectrumchemical.com Therefore, its tendency to escape from aquatic or soil environments into the atmosphere cannot be predicted.
Data on Volatilization of this compound
| Parameter | Value | Source |
|---|
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
There is a significant lack of empirical data on the bioaccumulation potential of this compound in both aquatic and terrestrial organisms. Extensive literature searches have not revealed any specific studies that experimentally determine the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound in fish, invertebrates, or other wildlife.
In the absence of experimental data, the bioaccumulation potential of a chemical is often estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models predict a substance's potential to accumulate in an organism based on its physicochemical properties, primarily its octanol-water partition coefficient (Kow). A higher log Kow value generally suggests a greater potential for bioaccumulation. For organic chemicals, a log Kow greater than 3.0 often triggers the need for bioconcentration studies sfu.ca.
Given the data gap, the following table summarizes the status of bioaccumulation data for this compound.
| Parameter | Finding | Source |
| Experimental BCF/BAF | No data available | N/A |
| QSAR Predictions | Dependent on estimated Kow; suggests potential for bioaccumulation but requires experimental verification. | General QSAR Principles |
Further research, including laboratory studies following standardized guidelines such as the OECD 305 protocol for bioconcentration in fish, is necessary to definitively determine the bioaccumulation potential of this compound.
Ecotoxicological Impact Assessments
Toxicity to Aquatic Organisms (e.g., Algae, Crustaceans, Fish)
Specific ecotoxicological data for this compound are not available in the public domain. Safety Data Sheets for the compound often state that no data is available regarding its toxicity to fish, daphnia, and other aquatic invertebrates, or algae. This lack of data prevents a direct assessment of its acute and chronic effects on aquatic life.
In such cases, predictive models like ECOSAR (Ecological Structure Activity Relationships) can be used to estimate the aquatic toxicity of a chemical based on its structural class. As an aniline (B41778) derivative, this compound is expected to exhibit toxicity to aquatic organisms. Aniline and its chlorinated derivatives are known to be toxic to a wide range of aquatic organisms nih.govmdpi.comresearchgate.net. The mode of toxic action for many anilines is considered to be polar narcosis.
The toxicity of substituted anilines can vary significantly based on the type and position of the substituent groups on the benzene (B151609) ring. For instance, studies on other aniline derivatives have shown a range of toxicities to different aquatic species. However, extrapolating these findings to this compound should be done with caution.
The following table presents a summary of the available information on the aquatic toxicity of this compound.
| Test Organism | Endpoint | Result | Source |
| Fish | LC50 | No data available | N/A |
| Crustaceans (e.g., Daphnia) | EC50 | No data available | N/A |
| Algae | EC50 | No data available | N/A |
Effects on Terrestrial Ecosystems
Information regarding the effects of this compound on terrestrial ecosystems is also scarce. There are no available studies on its toxicity to soil microorganisms, plants, earthworms, or other terrestrial invertebrates. The environmental fate of anilines in soil can be complex, involving processes like adsorption to soil particles and degradation. Aniline itself can be mineralized in soil, but a significant portion can also become bound to humic acids, making it less available for degradation europa.eu. The presence of methoxy (B1213986) and methyl groups on the aniline ring of this compound will influence its behavior in soil, but the specific impacts are unknown.
Environmental Monitoring and Concentration Analysis
Detection Methods in Water Bodies
There are no standardized or widely documented analytical methods specifically developed for the detection of this compound in water bodies. However, general methods for the analysis of aromatic amines in water are available and could likely be adapted for this compound. These methods are crucial for monitoring its potential presence in the environment.
Several analytical techniques are commonly employed for the determination of aromatic amines in aqueous samples, including:
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a variable wavelength detector (VWD) or a mass spectrometer (MS), is a versatile technique for separating and quantifying aromatic amines nih.gov. Sample preparation methods like dispersive liquid-liquid microextraction (DLLME) can be used to preconcentrate the analytes from water samples, thereby increasing the sensitivity of the method nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including aromatic amines. Cloud point extraction (CPE) is a sample preparation technique that has been successfully combined with GC-MS for the determination of various aromatic amines in water nih.gov.
The following table summarizes potential analytical methods for the detection of this compound in water.
| Analytical Technique | Sample Preparation | Potential Applicability |
| HPLC-VWD/MS | Dispersive Liquid-Liquid Microextraction (DLLME) | Likely applicable for separation and quantification. |
| GC-MS | Cloud Point Extraction (CPE) | Suitable for identification and quantification, especially for volatile derivatives. |
Method development and validation would be required to establish specific parameters such as detection limits, quantification limits, and recovery for this compound in various water matrices.
Risk Assessment of Environmental Exposure
A comprehensive environmental risk assessment for this compound is currently hampered by the significant lack of data on its environmental fate, bioaccumulation, and ecotoxicity. The risk assessment process typically involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) europa.eu.
For data-poor chemicals like this compound, risk assessment often relies on predictive models and read-across approaches from structurally similar compounds nih.govoup.com. The U.S. Environmental Protection Agency's (EPA) ExpoCast program is an example of an initiative aimed at developing predictive tools for such chemicals nih.gov.
The risk assessment framework for a data-poor chemical like this compound would involve the following steps:
Hazard Identification: Based on its chemical class (aromatic amine), it is presumed to have ecotoxicological effects.
Exposure Assessment: This would involve modeling its release, distribution, and fate in the environment to estimate the PEC.
Effects Assessment: In the absence of data, QSAR models would be used to estimate the PNEC for various environmental compartments.
Risk Characterization: The PEC/PNEC ratio would be calculated to determine the potential risk. A ratio greater than 1 suggests a potential for adverse environmental effects.
Transformation Products and Their Environmental Implications
Identification of Key Environmental Transformation Products
Based on the established metabolic pathways of similar aromatic amines and anisidines, several key environmental transformation products of this compound can be predicted. These transformations are generally mediated by microbial organisms in soil and water or through photodegradation. The primary predicted transformation pathways include:
Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring is a common metabolic step. For this compound, this could result in the formation of various hydroxylated isomers.
O-Demethylation: The methoxy group can be demethylated to form a hydroxyl group, leading to the formation of a methoxyphenol derivative.
N-Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Based on these pathways, the following are key potential environmental transformation products of this compound:
Table 1: Predicted Key Environmental Transformation Products of this compound
| Parent Compound | Predicted Transformation Product | Transformation Pathway |
| This compound | 4-Hydroxy-3-methoxy-2-methylaniline | Aromatic Hydroxylation |
| This compound | 5-Hydroxy-3-methoxy-2-methylaniline | Aromatic Hydroxylation |
| This compound | 6-Hydroxy-3-methoxy-2-methylaniline | Aromatic Hydroxylation |
| This compound | 3-Hydroxy-2-methylaniline | O-Demethylation |
| This compound | 3-Methoxy-2-methyl-nitrosobenzene | N-Oxidation |
| This compound | 3-Methoxy-2-methyl-nitrobenzene | N-Oxidation |
Assessment of Toxicity and Persistence of Metabolites
The environmental implications of this compound are not only dependent on the parent compound but also on the toxicity and persistence of its transformation products. While direct ecotoxicological data for the predicted metabolites of this compound are scarce, information on structurally similar compounds can be used to infer their potential environmental risks.
Hydroxylated Metabolites: Hydroxylated anilines, or aminophenols, are known to have varying degrees of toxicity. For instance, p-aminophenol has been shown to be more toxic than its parent compound, acetaminophen, with known hepatotoxic and potentially mutagenic effects nih.govresearchgate.net. The persistence of aminophenols in the environment can be a concern, as they can be prone to oxidation and polymerization, forming more complex and persistent humic-like substances.
Demethylated Metabolites: The O-demethylation of this compound would lead to the formation of 3-Hydroxy-2-methylaniline. Phenolic compounds, in general, can exhibit significant toxicity to aquatic organisms. For example, 3-methoxyphenol (B1666288) is known to be biologically toxic and can disrupt the function of the liver, kidneys, and central nervous system chemsrc.com. The persistence of such compounds will depend on environmental conditions, with microbial degradation being a key removal mechanism.
N-Oxidized Metabolites: N-oxidized products such as nitroso and nitro derivatives of anilines are often of greater toxicological concern than the parent amines. Nitroaromatic compounds can be more persistent in the environment and may exhibit mutagenic and carcinogenic properties.
The following table summarizes the potential toxicity and persistence of the predicted metabolites based on data for analogous compounds. It is important to note that these are estimations and require experimental verification.
Table 2: Predicted Toxicity and Persistence of Environmental Transformation Products
| Predicted Metabolite | Analogous Compound(s) | Reported Toxicity of Analogue(s) | Predicted Persistence |
| 4-Hydroxy-3-methoxy-2-methylaniline | Aminophenols | Can be more toxic than parent anilines; potential for hepatotoxicity and mutagenicity. nih.govresearchgate.net | Moderate; subject to oxidation and polymerization. |
| 5-Hydroxy-3-methoxy-2-methylaniline | Aminophenols | Can be more toxic than parent anilines; potential for hepatotoxicity and mutagenicity. nih.govresearchgate.net | Moderate; subject to oxidation and polymerization. |
| 6-Hydroxy-3-methoxy-2-methylaniline | Aminophenols | Can be more toxic than parent anilines; potential for hepatotoxicity and mutagenicity. nih.govresearchgate.net | Moderate; subject to oxidation and polymerization. |
| 3-Hydroxy-2-methylaniline | Methoxyphenols | Biologically toxic; potential for effects on the liver, kidneys, and central nervous system. chemsrc.com | Low to moderate; subject to microbial degradation. |
| 3-Methoxy-2-methyl-nitrosobenzene | Nitrosoaromatics | Generally more toxic than parent amines; potential for mutagenicity. | Potentially persistent. |
| 3-Methoxy-2-methyl-nitrobenzene | Nitroaromatics | Can be persistent and exhibit mutagenic and carcinogenic properties. | Potentially persistent. |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-Methoxy-2-methylaniline in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods or well-ventilated areas to minimize inhalation risks due to its acute oral toxicity (Category 4) and aquatic toxicity (Category 2) . For spills, neutralize with inert absorbents and dispose of as hazardous waste. Regularly consult updated Safety Data Sheets (SDS) for GHS-compliant handling practices.
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer : Compare methods such as catalytic amination of 3-methoxy-2-methylphenol or reductive amination of nitro derivatives. Control reaction parameters like temperature (e.g., 30–50°C for nitro group reduction) and catalyst selection (e.g., Pd/C or Raney Ni). Monitor reaction progress via TLC or HPLC to ensure high yields (>95%) and minimize byproducts .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve molecular conformation (e.g., all-trans backbone) and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Complement with NMR (¹H/¹³C) for functional group analysis and FT-IR to confirm amine and methoxy vibrations. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer : Employ HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities. Use stability-indicating methods under accelerated conditions (e.g., 40°C/75% RH for 1 month). For aqueous stability, perform LC-MS to detect hydrolysis byproducts like 3-methoxy-2-methylphenol .
Advanced Research Questions
Q. How do microbial strains metabolize this compound, and what analytical tools resolve pathway discrepancies?
- Methodological Answer : Rhodococcus rhodochrous strains degrade aromatic amines via catechol dioxygenases. For this compound, use enzyme assays (e.g., catechol 1,2-dioxygenase vs. 2,3-dioxygenase activity) and mutant strains (e.g., CTM2 lacking meta-cleavage genes) to differentiate ortho- vs. meta-cleavage pathways. Monitor metabolites via GC-MS or HPLC-DAD .
Q. What strategies resolve contradictions in degradation data between laboratory and environmental samples?
- Methodological Answer : Conduct comparative studies with controlled variables (e.g., pH, co-substrates like ethanol). Use isotopic labeling (¹³C/¹⁵N) to track degradation pathways. Combine genomic analysis (e.g., DNA hybridization for gene loss in mutants) with metabolomics to identify dead-end products (e.g., chlorinated meta-cleavage intermediates) .
Q. How can researchers evaluate the environmental impact of this compound in aquatic ecosystems?
- Methodological Answer : Perform acute toxicity bioassays using Daphnia magna or algae (OECD Test 202/201). Measure EC₅₀ values and biodegradation half-lives under aerobic/anaerobic conditions. Use QSAR models to predict bioaccumulation potential and LC-MS/MS to quantify residual concentrations in water/sediment samples .
Q. What electronic effects govern the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Analyze substituent effects via Hammett plots or DFT calculations. The methoxy group’s electron-donating resonance directs electrophiles to the para position, while steric hindrance from the methyl group modulates regioselectivity. Validate with kinetic studies (e.g., chlorination rates in acetic acid) and product distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
